
3-(1h-Pyrrol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Pyrrol-2-yl)morpholine is a heterocyclic compound that features both a pyrrole ring and a morpholine ring The presence of these two distinct rings in its structure makes it an interesting compound for various chemical and biological studies Pyrrole is a five-membered nitrogen-containing ring, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-2-yl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with morpholine under specific conditions. For example, the reaction can be carried out in the presence of a catalyst such as palladium or copper, which facilitates the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, can vary depending on the specific synthetic route used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrrol-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction conditions may involve specific temperatures and solvents to achieve the desired oxidation state.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used under appropriate conditions to reduce the compound.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
3-(1H-Pyrrol-2-yl)morpholine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems. It may serve as a probe or tool to study specific biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its unique structure may provide specific interactions with biological targets.
Industry: The compound can be used in various industrial applications, such as the development of new materials, catalysts, or chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins, enzymes, or receptors, modulating their activity. The exact mechanism of action may vary depending on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A five-membered nitrogen-containing ring that serves as a building block for many biologically active compounds.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms, commonly used in chemical synthesis and as a solvent.
Pyrrolidine: A saturated five-membered nitrogen-containing ring with applications in medicinal chemistry and drug discovery.
Uniqueness
3-(1H-Pyrrol-2-yl)morpholine is unique due to the combination of the pyrrole and morpholine rings in a single molecule. This dual-ring structure provides distinct chemical properties and potential applications that are not found in the individual rings alone. The presence of both nitrogen and oxygen atoms in the morpholine ring, along with the aromatic nature of the pyrrole ring, allows for unique interactions with biological targets and chemical reagents.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(1H-pyrrol-2-yl)morpholine |
InChI |
InChI=1S/C8H12N2O/c1-2-7(9-3-1)8-6-11-5-4-10-8/h1-3,8-10H,4-6H2 |
InChI Key |
AZJZTXSTRMNJTO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)
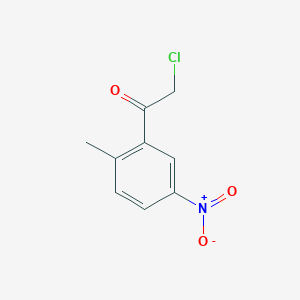

![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
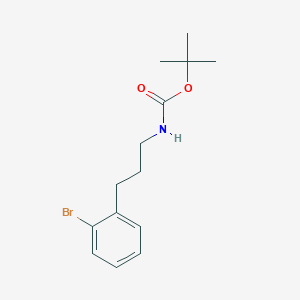
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
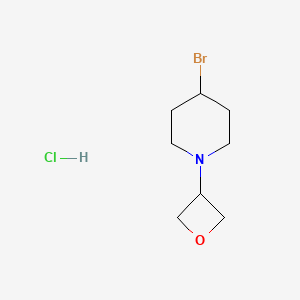
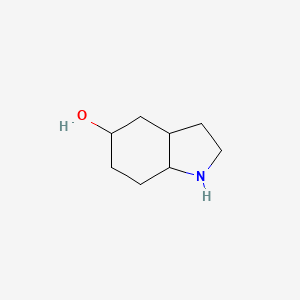
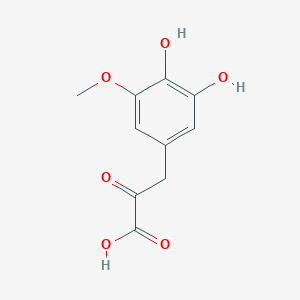
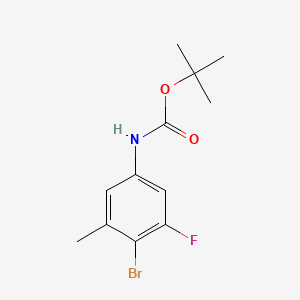
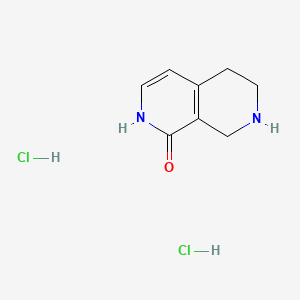
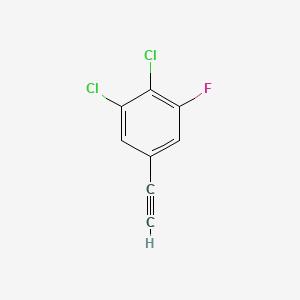
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)
